[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes benzothiazole and thiazolidine rings
Preparation Methods
The synthesis of [(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution are commonly used.
Major Products: The major products formed depend on the type of reaction, such as sulfoxides from oxidation or thiols from reduction.
Scientific Research Applications
[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with similar compounds such as:
[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with different substituents on the benzothiazole ring.
[(5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Similar core structure but with an allyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O4S3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O4S3/c1-15-8-5-7(20-2)3-4-9(8)22-13(15)11-12(19)16(6-10(17)18)14(21)23-11/h3-5H,6H2,1-2H3,(H,17,18)/b13-11- |
InChI Key |
AAFHYKMODCVAMV-QBFSEMIESA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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